Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate
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Overview
Description
Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with a complex structure that includes a benzyl group, a hydroxytetrahydropyran ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the carbamate linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions may be used to convert carbonyl groups back to hydroxyl groups.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions may produce alcohols .
Scientific Research Applications
Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: This compound has a similar structure but includes a pyrrolidine ring instead of a tetrahydropyran ring.
tert-Butyl carbamate: This compound is structurally simpler and is often used in different chemical reactions.
Uniqueness
Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Properties
IUPAC Name |
benzyl N-[(3R,4R)-3-hydroxyoxan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZVJYFQGRHEV-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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